

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-dibenzosuberone

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Compound of Interest

Compound Name: **2-Methoxy-dibenzosuberone**

Cat. No.: **B099441**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-dibenzosuberone, with the IUPAC name 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic organic molecule belonging to the dibenzosuberone class of compounds. The dibenzosuberone scaffold is a core structural motif in a variety of biologically active molecules, most notably tricyclic antidepressants.^[1] The introduction of a methoxy group at the 2-position can significantly influence the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Methoxy-dibenzosuberone**, detailed experimental protocols for their determination, and a conceptual workflow for its potential application in drug discovery.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of **2-Methoxy-dibenzosuberone**. It is important to note that experimental data for several key parameters are not readily available in public databases and are therefore listed as "Not Available." Predicted values from computational models are provided where possible.

Property	Value	Source
IUPAC Name	2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one	[2]
CAS Number	17910-72-4	[2]
Molecular Formula	C ₁₆ H ₁₄ O ₂	[2]
Molecular Weight	238.29 g/mol	[2]
Physical Form	Yellow Solid	[2]
Melting Point	Not Available	-
Boiling Point	Not Available	-
Aqueous Solubility	Not Available	-
pKa (Predicted)	Not Available	-
logP (XLogP3)	3.6	PubChem

Experimental Protocols

Given the absence of comprehensive experimental data for **2-Methoxy-dibenzosuberone**, this section provides detailed, standardized protocols for the determination of its key physicochemical properties. These methods are broadly applicable to solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

- Sample Preparation: A small amount of the crystalline **2-Methoxy-dibenzosuberone** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:

- The capillary tube is placed in the heating block of the apparatus.
- The temperature is raised at a rate of 10-20 °C per minute for a preliminary determination.
- Once an approximate melting range is observed, the apparatus is allowed to cool.
- A second sample is prepared, and the temperature is raised rapidly to within 15-20 °C of the approximate melting point.
- The heating rate is then reduced to 1-2 °C per minute.
- The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a drug's absorption and distribution.

Methodology:

- Preparation of Saturated Solution: An excess amount of solid **2-Methoxy-dibenzosuberone** is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
- Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
- Quantification: The concentration of **2-Methoxy-dibenzosuberone** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

logP (Octanol-Water Partition Coefficient) Determination

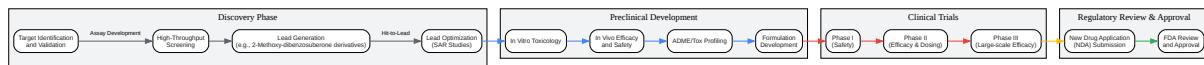
The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and interaction with biological targets.

Methodology (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

- Column and Mobile Phase: A C18 reversed-phase HPLC column is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
- Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the capacity factor (k') versus the known logP values. The capacity factor is calculated using the formula: $k' = (t_R - t_0) / t_0$, where t_R is the retention time of the compound and t_0 is the column dead time.
- Sample Analysis: **2-Methoxy-dibenzosuberone** is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
- logP Calculation: The retention time of **2-Methoxy-dibenzosuberone** is used to calculate its capacity factor. The logP value is then determined by interpolating from the calibration curve.

Logical Workflow: Drug Discovery and Development

The dibenzosuberone scaffold is a well-established pharmacophore in medicinal chemistry. The following diagram illustrates a generalized workflow for the discovery and development of a new chemical entity (NCE) based on the **2-Methoxy-dibenzosuberone** core, targeting, for example, neurological disorders.



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A generalized workflow for drug discovery and development.

Conclusion

2-Methoxy-dibenzosuberone represents a molecule of significant interest for medicinal chemists and drug discovery professionals due to its structural relationship to known therapeutic agents. While a complete experimental physicochemical profile is not currently in the public domain, this guide provides the foundational knowledge of its known properties and detailed methodologies for determining the outstanding parameters. The outlined experimental protocols and the conceptual drug discovery workflow serve as a valuable resource for researchers aiming to explore the therapeutic potential of **2-Methoxy-dibenzosuberone** and its derivatives. Accurate characterization of its physicochemical properties is a critical first step in the rational design and development of novel drug candidates.

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